Lenvatinib mesylate

Catalog No.
S548156
CAS No.
857890-39-2
M.F
C22H23ClN4O7S
M. Wt
523.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib mesylate

CAS Number

857890-39-2

Product Name

Lenvatinib mesylate

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H23ClN4O7S

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Description

The exact mass of the compound Lenvatinib mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Key Signaling Pathways

Lenvatinib mesylate exerts its anti-tumor effects by inhibiting several key RTKs, including:

  • Vascular endothelial growth factor (VEGF) receptors: These receptors are essential for promoting the growth of new blood vessels, which tumors require for nutrient supply and waste removal. By blocking VEGF signaling, lenvatinib mesylate disrupts the process of tumor angiogenesis, hindering tumor growth and spread [].
  • Fibroblast growth factor (FGF) receptors: FGF signaling also contributes to tumor angiogenesis and progression. Lenvatinib mesylate's ability to inhibit these receptors further restricts the tumor's ability to establish a blood supply and grow [].

These dual targeting properties of lenvatinib mesylate make it a potent inhibitor of tumor growth and a promising candidate for cancer therapy.

Ongoing Research and Development

Lenvatinib mesylate is currently approved for the treatment of various cancers, including:

  • Differentiated thyroid carcinoma
  • Hepatocellular carcinoma (liver cancer)
  • Renal cell carcinoma (kidney cancer)
  • Combination therapies: Researchers are studying the efficacy of combining lenvatinib mesylate with other anti-cancer drugs or therapies to potentially improve treatment outcomes [].
  • Overcoming resistance mechanisms: Cancers can develop resistance to therapies over time. Scientific research is investigating ways to overcome resistance to lenvatinib mesylate and improve its long-term effectiveness [].
  • Precision medicine: Identifying specific patient populations who may benefit most from lenvatinib mesylate treatment based on their tumor characteristics is another area of ongoing research [].

Lenvatinib mesylate is a potent receptor tyrosine kinase inhibitor primarily used in oncology for treating various cancers, particularly differentiated thyroid cancer that is refractory to radioactive iodine treatment. The compound's chemical name is 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide methanesulfonate, and its empirical formula is C22H23ClN4O7S. Lenvatinib mesylate appears as a white powder and exhibits low solubility in water but is more soluble in organic solvents such as acetic acid and dimethylformamide .

Lenvatinib mesylate acts as a multi-targeted kinase inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are involved in angiogenesis (blood vessel formation) [, ]. By blocking VEGFRs, lenvatinib mesylate disrupts the tumor's ability to create new blood vessels, hindering its growth and spread [, ]. Additionally, lenvatinib inhibits other signaling pathways crucial for tumor progression, including those mediated by fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptor (PDGFR) [].

Lenvatinib mesylate is associated with various side effects, including hypertension, fatigue, diarrhea, and proteinuria (excess protein in urine) []. Clinical trials have documented severe adverse events like gastrointestinal bleeding and blood clots []. Lenvatinib mesylate is classified as a pregnancy category D drug due to the potential for birth defects [].

Lenvatinib mesylate undergoes various metabolic reactions in the body, primarily through cytochrome P450 3A4 and aldehyde oxidase pathways. The main metabolic process includes demethylation, oxidation, and glutathione conjugation. The predominant metabolite identified in human plasma is the demethylated form of lenvatinib, while the excretion of lenvatinib occurs mainly through feces (approximately 64%) and urine (approximately 25%) following administration .

Lenvatinib functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. It targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and other kinases such as KIT and RET. This inhibition disrupts signaling pathways essential for cancer cell proliferation, migration, and survival, making it effective against various tumors .

The synthesis of lenvatinib mesylate involves several steps that include the construction of its quinoline backbone followed by the introduction of functional groups such as the chloro and carbamoyl moieties. Specific synthetic routes may vary, but typically involve:

  • Formation of the quinoline structure.
  • Introduction of the cyclopropylcarbamoyl group.
  • Finalization through mesylation to yield lenvatinib mesylate .

Lenvatinib mesylate is primarily indicated for:

  • Treatment of locally recurrent or metastatic, progressive radioactive iodine-refractory differentiated thyroid cancer.
  • It has also shown efficacy in other malignancies, including renal cell carcinoma and hepatocellular carcinoma when used in combination therapies .

Several compounds exhibit similar mechanisms of action or therapeutic applications as lenvatinib mesylate. Below is a comparison with notable compounds:

Compound NameMechanism of ActionIndicationsUnique Features
SorafenibMulti-kinase inhibitor targeting RAF/VEGF pathwaysRenal cell carcinoma, hepatocellular carcinomaFirst oral multi-kinase inhibitor approved for cancer
RegorafenibMulti-kinase inhibitor affecting angiogenesisColorectal cancer, gastrointestinal stromal tumorsTargets multiple kinases involved in tumor progression
PazopanibInhibits VEGF receptorsRenal cell carcinomaSelectively inhibits VEGF receptors with fewer side effects compared to others

Lenvatinib's unique structure allows it to effectively inhibit a broader range of receptor tyrosine kinases compared to these similar compounds, making it particularly effective against certain types of tumors resistant to other therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

522.0975980 g/mol

Monoisotopic Mass

522.0975980 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J78384F61

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

857890-39-2

Wikipedia

Lenvatinib mesylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.
9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.
10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.
11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.
12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.
13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.
14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.
15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.
16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.
17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.
18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.
19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.
20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

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